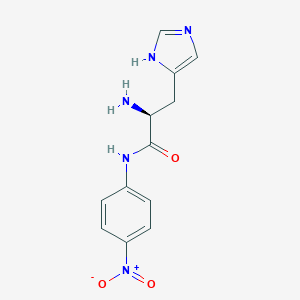

L-Histidine 4-nitroanilide

Vue d'ensemble

Description

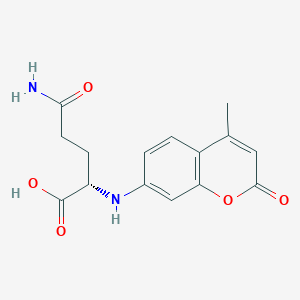

L-Histidine 4-nitroanilide is a significant chemical compound used in biochemical research. It serves as a substrate to measure the activity of enzymes like chymotrypsin, trypsin, and elastase . It is synthesized through the reaction of L-histidine with 4-nitroaniline .

Synthesis Analysis

The synthesis of this compound occurs through the reaction of L-histidine with 4-nitroaniline . In the L-histidine biosynthetic pathway of Escherichia coli, the first key enzyme, ATP-phosphoribosyltransferase (ATP-PRT, HisG), is subject to different types of inhibition .Chemical Reactions Analysis

This compound is involved in the hydrolysis of the amide bond between L-histidine and 4-nitroaniline by enzymes such as chymotrypsin, trypsin, and elastase . The hydrolysis results in the release of 4-nitroaniline, which can be detected spectrophotometrically at 410 nm.Mécanisme D'action

Target of Action

L-Histidine 4-nitroanilide primarily targets enzymes such as chymotrypsin, trypsin, and elastase . These enzymes play a crucial role in the hydrolysis of the amide bond connecting L-histidine and 4-nitroaniline .

Mode of Action

The mode of action for this compound involves enzyme-catalyzed hydrolysis of the amide bond connecting L-histidine and 4-nitroaniline . This hydrolysis results in the release of 4-nitroaniline , which can be detected spectrophotometrically at 410 nm .

Biochemical Pathways

This compound affects the L-histidine biosynthetic pathway . In this pathway, the first key enzyme, ATP-phosphoribosyltransferase (ATP-PRT, HisG), is subject to different types of inhibition . The elimination of the feedback inhibition of HisG by the L-histidine end product is an important step that enables the oversynthesis of L-histidine in breeding strains .

Pharmacokinetics

The compound’s mode of action suggests that its bioavailability would be influenced by the presence and activity of specific enzymes such as chymotrypsin, trypsin, and elastase .

Result of Action

The hydrolysis of this compound results in the release of 4-nitroaniline . This compound can be detected spectrophotometrically at 410 nm, providing a measurable outcome of the compound’s action .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence and activity of specific enzymes can affect the compound’s efficacy . Additionally, factors such as pH and temperature could potentially influence the stability of the compound and its interaction with its targets.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using L-Histidine 4-nitroanilide as a substrate for measuring enzyme activity include its high stability, solubility, and specificity for certain enzymes. However, the limitations of using this compound include its high cost, the need for specialized equipment to detect 4-nitroaniline, and the fact that it can only be used to measure the activity of a limited number of enzymes.

Orientations Futures

There are several future directions for research involving L-Histidine 4-nitroanilide. One potential area of research is the development of new substrates that can be used to measure the activity of a wider range of enzymes. Another potential area of research is the use of this compound in the development of new drugs that target enzymes involved in disease processes. Finally, research could focus on the use of this compound in the development of new diagnostic tests for diseases that involve abnormalities in enzyme activity.

Méthodes De Synthèse

L-Histidine 4-nitroanilide is synthesized by the reaction of L-histidine with 4-nitroaniline. The reaction takes place in an aqueous solution at a pH of 8.5 to 9.5. The reaction mixture is then heated for several hours at a temperature of around 60°C. The resulting product is then purified by recrystallization from water.

Applications De Recherche Scientifique

Capteurs de fluorescence

La L-histidine est utilisée dans la construction de capteurs de fluorescence. Dans une étude, des nanoclusters d'argent modulés par Cu 2+ ont été construits pour la détection par activation, sans marquage, de la L-histidine . La fluorescence de ces nanoclusters a été éteinte par Cu 2+ par transfert d'énergie ou d'électrons. Cependant, la fluorescence éteinte pourrait être restaurée de manière spectaculaire en présence de L-histidine en raison de la libération de Cu 2+ des nanoclusters et de la chélation entre le groupe imidazole de la L-histidine et Cu 2+ .

Santé et maladie

La L-histidine joue des rôles uniques dans la mise en tampon des protons, la chélation des ions métalliques, le piégeage des espèces réactives de l'oxygène et de l'azote, l'érythropoïèse et le système histaminergique . C'est un acide aminé essentiel avec des applications potentielles dans le traitement d'un large éventail d'affections, notamment la polyarthrite rhumatoïde, l'insuffisance rénale chronique, les troubles liés au vieillissement, le syndrome métabolique, la dermatite atopique, les ulcères, les maladies inflammatoires de l'intestin, les maladies oculaires et les troubles neurologiques .

Croissance cristalline

La L-histidine 4-nitroanilide a été utilisée dans la croissance de monocristaux. Des analyses structurales ont été réalisées par diffraction des rayons X sur poudre, FT-Raman, spectroscopie infrarouge à transformée de Fourier et méthodes de résonance magnétique nucléaire pour conformer les cristaux cultivés .

Complément alimentaire

La L-histidine agit comme un précurseur de l'histamine et un composant de la carnosine. Il est également utilisé en médecine, additif alimentaire, recherche biochimique, complément alimentaire. Il est utilisé dans un exhausteur de goût, est l'acide aminé de l'infusion fluide .

Analyse Biochimique

Biochemical Properties

L-Histidine 4-nitroanilide interacts with enzymes such as chymotrypsin, trypsin, and elastase. These interactions involve the hydrolysis of the amide bond between L-histidine and 4-nitroaniline.

Molecular Mechanism

The molecular mechanism of this compound involves the hydrolysis of the amide bond between L-histidine and 4-nitroanilide by enzymes such as chymotrypsin, trypsin, and elastase. This hydrolysis results in the release of 4-nitroaniline.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the activity of enzymes like chymotrypsin, trypsin, and elastase. These enzymes hydrolyze the amide bond between L-histidine and 4-nitroaniline.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c13-11(5-9-6-14-7-15-9)12(18)16-8-1-3-10(4-2-8)17(19)20/h1-4,6-7,11H,5,13H2,(H,14,15)(H,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUATUQRWYXUCA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CC2=CN=CN2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CC2=CN=CN2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428626 | |

| Record name | AC1OLRMH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70324-65-1 | |

| Record name | AC1OLRMH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.